1,3-二(金刚烷-1-基)-1H-咪唑-3-鎓氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

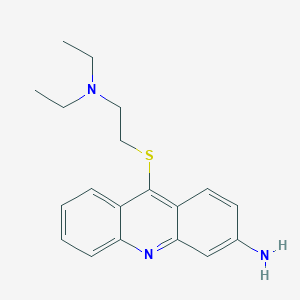

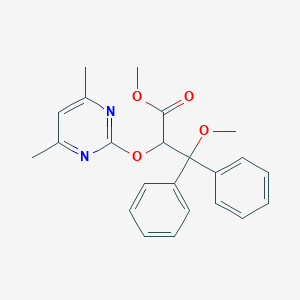

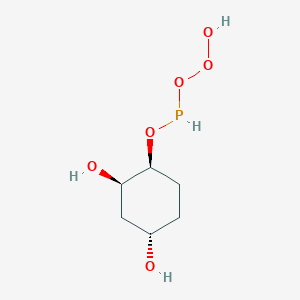

The compound 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The adamantyl groups attached to the imidazole ring are bulky, cage-like moieties derived from adamantane. This structure is expected to confer unique physical and chemical properties to the compound, potentially making it useful in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related adamantyl-imidazole compounds has been reported using 'green' chemistry approaches. For instance, the synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs) involves ring formation reactions starting from 1-(adamantan-1-yl)-2-bromoethanone and 5-alkyl/aryl-2-amino1,3,4-thiadiazoles. These reactions are carried out on a nanomaterial base in ionic liquid media, which is considered environmentally friendly due to reduced waste and the potential for recycling the ionic liquid .

Molecular Structure Analysis

The molecular structure of a closely related compound, 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), has been elucidated through crystallography. The structure reveals that the imidazole ring is symmetrically substituted with adamantyl groups, and the compound forms a salt with tetrachloridoferrate(III) anions. The adamantyl groups exhibit chair conformations typical of cyclohexane rings, which is a common feature of adamantane derivatives .

Chemical Reactions Analysis

While specific chemical reactions of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride are not detailed in the provided papers, the synthesis of similar adamantyl-imidazole compounds suggests that these structures can participate in various chemical transformations. The presence of the imidazole ring implies potential reactivity at the nitrogen atoms, which could be exploited in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride are not directly reported. However, based on the properties of related compounds, it can be inferred that the bulky adamantyl groups would likely influence the compound's solubility, melting point, and stability. The ionic nature of the compound, as seen in the related 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), suggests that it may have distinct solubility properties in polar versus non-polar solvents .

Relevant Case Studies

The anti-tuberculosis activity of AITs, which are structurally similar to 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, has been studied. One of the compounds, 6-(adamantan-1-yl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, demonstrated potent inhibitory activity against M. tuberculosis, with an MIC value of 8.5 µM. This activity was comparable to standard anti-TB drugs, and the compound's mechanism of action was predicted to involve targeting sterol 14α-demethylase (CYP51) . This case study highlights the potential of adamantyl-imidazole derivatives in medicinal chemistry, particularly as anti-infective agents.

科学研究应用

在缓蚀中的应用

与 1,3-二(金刚烷-1-基)-1H-咪唑-3-鎓氯化物密切相关的咪唑啉衍生物由于与金属表面的有效结合而被广泛用作缓蚀剂。这些化合物具有一个 5 元杂环和一个长烃链,有助于它们在表面形成疏水薄膜,从而保护它们免受腐蚀。它们的化学结构和性质、合成工艺以及在各种腐蚀介质中的性能评估已得到彻底审查,表明它们在石油工业中的重要性 (Sriplai & Sombatmankhong, 2023)。

在材料科学中的应用

1,3-二(金刚烷-1-基)-1H-咪唑-3-鎓氯化物与咪唑鎓基化合物家族有关,该家族是沸石咪唑酯骨架 (ZIF)(金属有机骨架 (MOF) 的一个亚类)开发中的组成部分。这些骨架因其非凡的理化性质而闻名,为它们在各种应用中的利用铺平了道路。电纺丝作为合成一维纤维材料(包括 ZIF)的方法已得到广泛审查,突出了这些材料在不同应用中的潜力,并为该领域的研究所设定了新的方向 (Sankar 等人,2019)。

在离子液体研究中的应用

咪唑鎓盐在离子液体的合成和应用中至关重要。这些化合物形成一个两相体系,便于从催化剂中分离产物,并且可以重复使用,而不会失去活性或需要再生。金属氯化离子液体的强度允许在低温下进行转化,这些离子液体作为替代化学过程中的关键组分。本综述概括了咪唑离子液体在各种反应中的合成、性质和潜在用途,强调了它们在绿色化学协议中的作用 (Macaev, 2013)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

The high reactivity of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and its derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This opens up new avenues for research and practical applications in the field of chemistry.

作用机制

Target of Action

It’s known that adamantane derivatives have a broad range of potential targets due to their high reactivity . These compounds are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

Imidazole derivatives are known to show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that imidazole derivatives might interact with these biochemical pathways.

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYVTILCOIEOP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370573 |

Source

|

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131042-78-9 |

Source

|

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the presence of β-cyclodextrin affect the chemical behavior of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride in solution?

A1: The research demonstrates that β-cyclodextrin forms inclusion complexes with 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride in solution. [] This encapsulation has been shown to inhibit the hydrogen/deuterium exchange at the C(2) position of the imidazolium ring in D2O. [] Essentially, the cyclodextrin acts as a protective cage, modifying the imidazolium salt's environment and hindering the C(2)-proton's accessibility for exchange. This finding highlights the potential of supramolecular encapsulation with β-cyclodextrin as a tool to modulate the reactivity and properties of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and similar compounds.

Q2: What analytical techniques were employed to study the interaction between 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and β-cyclodextrin?

A2: The researchers utilized a combination of techniques to confirm and characterize the formation of inclusion complexes between 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and β-cyclodextrin. These techniques included:

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D 1H NMR spectroscopy were used to analyze the changes in chemical shifts and signal patterns upon complexation, providing structural insights into the interaction. []

- Electrospray Ionization High-Resolution Mass Spectrometry (ESI/HRMS): This technique confirmed the formation of the inclusion complex in the gas phase by detecting the mass-to-charge ratio of the complex. []

- Molecular Modelling: Computational modeling studies were conducted to visualize the structure of the complex and further understand the interactions between the host (β-cyclodextrin) and the guest (1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride) molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)